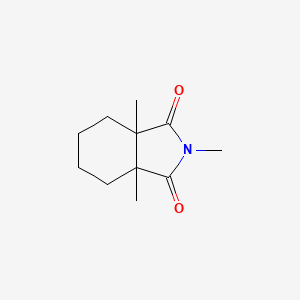
Keratan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Keratan sulfate is a type of glycosaminoglycan, which is a long unbranched polysaccharide consisting of repeating disaccharide units. It is found in various tissues, including the cornea, cartilage, and bone. This compound sulfate plays a crucial role in maintaining the structural integrity and function of these tissues. It is also involved in cellular processes such as cell signaling and adhesion.
準備方法
Synthetic Routes and Reaction Conditions
Keratan sulfate is synthesized through a series of enzymatic reactions. The biosynthesis involves the addition of sulfate groups to the repeating disaccharide units of galactose and N-acetylglucosamine. The enzymes involved in this process include glycosyltransferases and sulfotransferases. The reaction conditions typically involve the presence of specific cofactors and substrates required for the enzymatic activity.
Industrial Production Methods
Industrial production of this compound sulfate involves the extraction and purification from natural sources such as bovine cornea and shark cartilage. The process includes several steps such as tissue homogenization, enzymatic digestion, and chromatographic purification to obtain high-purity this compound sulfate.
化学反応の分析
Types of Reactions
Keratan sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve an acidic or basic medium.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions typically involve an inert atmosphere and low temperatures.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions typically involve the presence of a catalyst and controlled temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of this compound sulfate.
Reduction: Reduced derivatives of this compound sulfate.
Substitution: Substituted derivatives of this compound sulfate with various functional groups.
科学的研究の応用
Keratan sulfate has numerous scientific research applications, including:
Chemistry: Used as a model compound to study glycosaminoglycan structure and function.
Biology: Involved in cell signaling and adhesion processes, making it a valuable tool for studying cellular interactions.
Medicine: Used in the development of biomaterials for tissue engineering and regenerative medicine. It is also investigated for its potential therapeutic applications in treating diseases such as osteoarthritis and corneal disorders.
Industry: Used in the production of cosmetics and personal care products due to its moisturizing and anti-inflammatory properties.
作用機序
Keratan sulfate exerts its effects through interactions with various molecular targets and pathways. It binds to specific receptors on the cell surface, triggering signaling cascades that regulate cellular processes such as proliferation, differentiation, and migration. The sulfation pattern of this compound sulfate plays a crucial role in determining its binding affinity and specificity for different receptors.
類似化合物との比較
Keratan sulfate is similar to other glycosaminoglycans such as chondroitin sulfate, dermatan sulfate, and heparan sulfate. it is unique in its structure and function due to the specific arrangement of its disaccharide units and sulfation pattern. Unlike other glycosaminoglycans, this compound sulfate is primarily found in the cornea and cartilage, where it plays a critical role in maintaining tissue integrity and function.
Similar Compounds
- Chondroitin sulfate
- Dermatan sulfate
- Heparan sulfate
This compound sulfate’s unique structural features and specific tissue distribution make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
69992-87-6 |
|---|---|
分子式 |
C28H48N2O32S4 |
分子量 |
1052.9 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4S,6S)-3-acetamido-4-hydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C28H48N2O32S4/c1-8(31)29-15-11(33)3-10(4-52-63(40,41)42)56-26(15)62-24-18(35)13(6-54-65(46,47)48)58-28(21(24)38)60-22-14(7-55-66(49,50)51)59-27(16(19(22)36)30-9(2)32)61-23-17(34)12(5-53-64(43,44)45)57-25(39)20(23)37/h10-28,33-39H,3-7H2,1-2H3,(H,29,31)(H,30,32)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t10-,11-,12+,13+,14+,15+,16+,17-,18-,19+,20+,21+,22+,23-,24-,25+,26-,27-,28-/m0/s1 |
InChIキー |
KXCLCNHUUKTANI-RBIYJLQWSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O)COS(=O)(=O)O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)COS(=O)(=O)O)O |
正規SMILES |
CC(=O)NC1C(CC(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)O)COS(=O)(=O)O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)COS(=O)(=O)O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B14152046.png)
![N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14152054.png)
![Methyl 3-(10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-3-oxidanylidene-propanoate](/img/structure/B14152060.png)
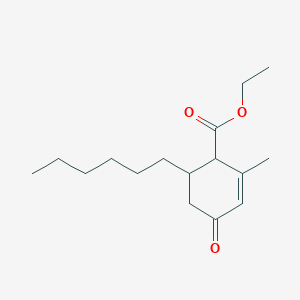
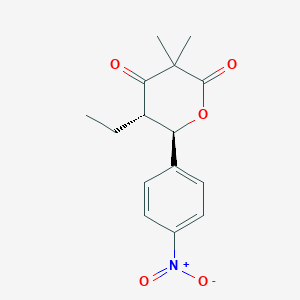
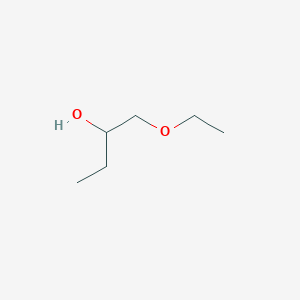
![5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14152086.png)
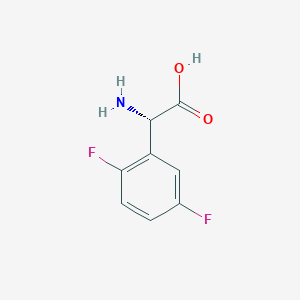

![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)
